molecular formula C8H6N2O3 B052738 4-Nitroisoindolin-1-one CAS No. 366452-97-3

4-Nitroisoindolin-1-one

Cat. No. B052738
M. Wt: 178.14 g/mol
InChI Key: RTDDSWLIZLMORY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitroisoindolin-1-one and its derivatives often involves palladium-catalysed reactions. For instance, Keddie et al. (2005) describe the synthesis of isoindoline nitroxides, a class closely related to 4-Nitroisoindolin-1-one, through palladium-catalysed Heck alkenylation (Keddie, Johnson, Arnold, & Bottle, 2005). Additionally, the palladium-catalyzed aminocarbonylation of the Blaise Reaction Intermediate, as discussed by Xuan et al. (2016), is another method contributing to the synthesis of related compounds (Xuan, Jung, Jeon, & Lee, 2016).

Molecular Structure Analysis

The molecular structure of 4-Nitroisoindolin-1-one and its analogues has been characterized using various techniques. Sankhe and Chindarkar (2021) have elucidated the structures of isoindoline-1,3-dione analogues through NMR techniques, providing insights into the molecular structure of these compounds (Sankhe & Chindarkar, 2021).

Chemical Reactions and Properties

Isoindoline compounds, including 4-Nitroisoindolin-1-one, undergo various chemical reactions. For example, Keddie et al. (2008) discuss the palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides, indicating the reactivity of these molecules (Keddie, Fairfull‐Smith, & Bottle, 2008).

Physical Properties Analysis

The physical properties of 4-Nitroisoindolin-1-one derivatives, such as stability and solubility, are crucial for their application. For instance, the water-soluble nitroxides synthesized by Reid and Bottle (1998) demonstrate the importance of physical properties in the usability of these compounds (Reid & Bottle, 1998).

Scientific Research Applications

  • EPR Oximetry in Viable Systems : 4-Nitroisoindolin-1-one derivatives, like isoindoline nitroxides, are useful for Electron Paramagnetic Resonance (EPR) oximetry in biological systems. They exhibit low cytotoxicity, moderate biological reduction rates, and favorable EPR characteristics, making them suitable for studying intracellular oxygen, pH, transmembrane potential, and cellular redox metabolism (Khan et al., 2011).

  • Antibacterial and Antifungal Agents : 4-Nitroisoindolin-1-one analogues have shown potential as antibacterial and antifungal agents. These compounds were synthesized and found to exhibit moderate biological activity against certain bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Sankhe & Chindarkar, 2021).

  • Study of DNA Damage and Repair : 4-Nitroquinoline 1-oxide, a closely related compound, has been used in genetic screens and studies of DNA damage and DNA repair. It induces mutations in bacteria, fungi, and animals, providing insights into gene regulation, metabolism, and other cellular processes (Downes et al., 2014).

  • Oral Carcinogenesis Models : 4-Nitroquinoline 1-oxide is also used in experimental models for studying oral carcinogenesis, particularly in the induction of squamous cell carcinoma in animal models. This helps in understanding the mechanisms of cancer development and testing potential therapies (Vitale-Cross et al., 2009).

  • Genotoxicity and Mutagenicity Testing : Some studies have focused on the genotoxic and mutagenic properties of 4-Nitroquinoline 1-oxide. This compound is used as a positive control in genotoxicity assays due to its known mutagenic and carcinogenic properties, aiding in the assessment of the potential hazards of other chemicals (Brüsehafer et al., 2015).

  • Charge-Density Analysis in Molecular Design : Research on nitramines and related N-nitro compounds, including 1-nitroindoline (a compound related to 4-Nitroisoindolin-1-one), aids in understanding their electronic structure and molecular interactions. Such studies are crucial for designing materials for specific applications like rocket fuel and explosives (Zarychta et al., 2011).

Safety And Hazards

Safety measures for handling 4-Nitroisoindolin-1-one include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-5-2-1-3-7(10(12)13)6(5)4-9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDDSWLIZLMORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620852
Record name 4-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroisoindolin-1-one

CAS RN

366452-97-3
Record name 2,3-Dihydro-4-nitro-1H-isoindol-1-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2,3-dihydro-1H-isoindol-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-2,3-dihydro-1H-isoindol-1-one
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Synthesis routes and methods I

Procedure details

NH3 (2.0 M in MeOH, 50 ml) was slowly added to the solution of 2-bromomethyl-3-nitro-benzoic acid methyl ester (4.46 g, contaminated with a small amount of assumed starting material, 16.3 mmol) in 30 ml of MeOH at RT. The resulting mixture was stirred at RT overnight, to provide the title compound as a white solid. MS (ES+): 179.2 (M+H)+. Calc'd for C8H6N2O3—178.14.
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50 mL
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30 mL
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Synthesis routes and methods II

Procedure details

To a solution of methyl-2-bromomethyl-3-nitro-benzoate (6.9 gm, 0.025 mol.) in methanol, was added slowly a methanolic solution of ammonia (50 ml), and the reaction mixture was stirred at room temperature for 2 hr. The pale yellow colored solid separated out was filtered, dried under vacuum to give 4-nitro-2,3-dihydro-1H-isoindol-l-one (compound 3, 3.570 gm, 81%).
Quantity
6.9 g
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reactant
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Mertz, S Mattei, SC Zimmerman - Bioorganic & medicinal chemistry, 2004 - Elsevier
In an effort to construct non-natural bases to be used in triplex-based antigene DNA recognition strategies, a uriedo-isoindolin-1-one homo-N-nucleoside base was designed to bind the …
Number of citations: 33 www.sciencedirect.com
BS Bhakuni, A Yadav, S Kumar, S Patel… - The Journal of …, 2014 - ACS Publications
A new reaction for the synthesis of dimethylisoindolinones has been presented from 2-halo-N-isopropyl-N-alkylbenzamide substrates and KO t Bu by the selective C–C coupling of an …
Number of citations: 71 pubs.acs.org
R Boulahjar, A Ouach, C Matteo, S Bourg… - Journal of medicinal …, 2012 - ACS Publications
The development of CDK and GSK3 inhibitors has been regarded as a potential therapeutic approach, and a substantial number of diverse structures have been reported to inhibit …
Number of citations: 61 pubs.acs.org
Z Wang, L Yin, Z Xiong, F Huang, N Yang… - Journal of Medicinal …, 2023 - ACS Publications
Selective inhibitors targeting the first bromodomain (BD1) or the second bromodomain (BD2) of the bromodomain and extra terminal domain (BET) proteins have triggered extensive …
Number of citations: 3 pubs.acs.org

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